Cyclohexanol, 1-(1,2-propadienyl)-
Description
Contextualization within Allene (B1206475) and Cycloalkanol Chemistry
Allenes are a class of unsaturated hydrocarbons featuring a central carbon atom connected to two other carbon atoms by double bonds. nih.gov This arrangement results in a linear geometry and unique electronic properties, rendering allenes more reactive than simple alkenes. nih.gov Their axial chirality, a feature first predicted by van 't Hoff in 1875, also makes them valuable in asymmetric synthesis. nih.govwikiwand.com
Cycloalkanols , such as cyclohexanol (B46403), are cyclic alcohols that serve as fundamental building blocks in organic synthesis. nih.govwikipedia.org Cyclohexanol itself is a commodity chemical produced on a massive scale, primarily as a precursor to nylon. wikipedia.org The reactivity of cyclohexanols is well-established, with oxidation to cyclohexanones and dehydration to cyclohexenes being common transformations. wikipedia.orgyoutube.com
The combination of these two functionalities in Cyclohexanol, 1-(1,2-propadienyl)- creates a molecule with a rich chemical profile, offering multiple sites for synthetic modification.
Historical Perspective on Related Chemical Architectures and Allene Reactivity
The history of allene chemistry dates back to 1887 with the first synthesis of an allene, glutinic acid. scripps.eduwikipedia.orgnih.gov Initially regarded as chemical curiosities, allenes were long considered too difficult to prepare and handle for practical synthetic applications. wikipedia.org This perception began to shift in the 1950s, and by 2012, hundreds of papers on allene chemistry were being published annually. wikipedia.org The discovery of over 150 natural products containing an allene or cumulene fragment further highlighted their significance. wikipedia.org
The development of new synthetic methods, such as the Doering-LaFlamme allene synthesis and sigmatropic rearrangements of propargylic substrates, has made allenes more accessible. wikipedia.org The reactivity of allenes has also been extensively explored, with transition-metal-catalyzed reactions proving particularly fruitful for generating complex molecular architectures. wikipedia.org
Significance of the Allene-Cyclohexanol Moiety in Synthetic Chemistry
The allene-cyclohexanol moiety is a powerful synthon in organic synthesis due to the diverse reactivity of both the allene and the tertiary alcohol. The allene can participate in various cycloaddition reactions, acting as a one-carbon or multi-carbon unit to construct fused and bridged bicyclic systems. nih.gov For instance, rhodium-catalyzed [5+1] annulation of allenyl alcohols with 2-alkenylphenols can yield 2,2-disubstituted 2H-chromenes. nih.gov
The tertiary alcohol of the cyclohexanol ring can be a site for further functionalization or can influence the stereochemical outcome of reactions at the allene. The development of enantio- and diastereoselective methods for the synthesis of α-allene quaternary centers in cyclohexanones highlights the importance of this structural motif. acs.org
Below is a table summarizing the key properties of Cyclohexanol, 1-(1,2-propadienyl)-.
| Property | Value |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| CAS Number | 34761-56-3 |
| Synonyms | 1-propa-1,2-dienylcyclohexan-1-ol, 1-(propadienyl)cyclo-hexanol |
Table 1: Chemical Properties of Cyclohexanol, 1-(1,2-propadienyl)- nih.govchemnet.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
34761-56-3 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-2-6-9(10)7-4-3-5-8-9/h6,10H,1,3-5,7-8H2 |
InChI Key |
IXLAETHNFWRAGA-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC1(CCCCC1)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclohexanol, 1 1,2 Propadienyl
Retrosynthetic Analysis and Strategic Disconnections for Propadienyl Cycloalkanols
Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical steps. libretexts.orgamazonaws.com For Cyclohexanol (B46403), 1-(1,2-propadienyl)-, the key functional groups are the tertiary alcohol on a cyclohexane (B81311) ring and the terminal allene (B1206475).
A primary disconnection can be made at the carbon-carbon bond between the cyclohexyl ring and the propadienyl group. This leads to two key synthons: a cyclohexanone (B45756) cation and a propadienyl anion. The corresponding synthetic equivalents would be cyclohexanone and a propargyl or allenyl organometallic reagent.
Another strategic disconnection involves breaking the carbon-oxygen bond of the alcohol, suggesting a nucleophilic addition of an allenyl nucleophile to a cyclohexanone electrophile. This is a common and effective strategy for forming such carbon-carbon bonds. youtube.com The retrosynthetic arrow in the scheme below signifies a reverse synthetic step. youtube.com
Scheme 1: Retrosynthetic Analysis of Cyclohexanol, 1-(1,2-propadienyl)-
This scheme illustrates the disconnection of the target molecule into cyclohexanone and an organometallic propargyl/allenyl reagent (where M represents a metal).
This analysis provides a roadmap for the forward synthesis, highlighting the critical bond formations and the types of reagents that will be required.
Classical and Contemporary Approaches to Allene Construction on Cycloalkanols
The construction of the allene functionality on a cycloalkanol can be achieved through various methods, broadly categorized into metal-mediated and organocatalytic approaches.
Metal-Mediated Carbon-Carbon Bond Formation
Transition metal catalysis plays a pivotal role in modern organic synthesis, offering highly selective and efficient routes to complex molecules. researchgate.net Several metal-based methodologies are applicable to the synthesis of 1-(1,2-propadienyl)cyclohexanol.
Grignard and Organolithium Reagents: The addition of propargyl Grignard or organolithium reagents to cyclohexanone is a classical and straightforward method. These reactions typically proceed via a nucleophilic attack on the carbonyl carbon, followed by an acidic workup to yield the desired tertiary alcohol. The initial product is often the homopropargyl alcohol, which can then be isomerized to the allenic alcohol under specific conditions.
Indium-Mediated Reactions: Indium-mediated reactions have gained prominence due to their tolerance of various functional groups and their ability to be carried out in aqueous media. The reaction of allenyl carbinols with aldehydes, mediated by indium trichloride (B1173362) (InCl₃), has been shown to produce β-hydroxy enones through a 1,3-transposition of oxygen. thieme-connect.comthieme-connect.com While not a direct synthesis of the target compound, this highlights the utility of indium in manipulating allenic systems.
Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools for C-C bond formation. researchgate.net Palladium-catalyzed cross-coupling reactions of propargyl halides or acetates with organometallic reagents can be employed to construct the allenyl moiety. researchgate.net Furthermore, palladium-catalyzed reactions of vinyl bromides with trifluoromethylated diazoalkanes have been used to synthesize tetrasubstituted allenes. organic-chemistry.org
The following table summarizes some metal-mediated approaches to allene synthesis.
| Metal/Reagent | Substrate(s) | Product Type | Key Features |
| Mg (Grignard) | Cyclohexanone, Propargyl bromide | Tertiary allenic alcohol | Classical, straightforward |
| InCl₃ | Allenyl carbinol, Aldehyde | β-hydroxy enone | Mild conditions, functional group tolerance thieme-connect.comthieme-connect.com |
| Pd catalyst | Propargyl acetate, Trimethylaluminum | Allene | High efficiency researchgate.net |
| Cu catalyst | 1,3-enyne, Alkyl bis(catecholato)silicate | Allene | Dual Ir-photoredox/Cu-catalyzed rsc.org |
| Rh catalyst | Allenol | Tetrahydropyran | Atom-economic, stereoselective researchgate.net |
Organocatalytic and Stereoselective Synthetic Pathways
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy, particularly for asymmetric synthesis. youtube.com Chiral organocatalysts can induce enantioselectivity in the formation of the allene or the stereocenter at the cyclohexanol ring.
Proline-Catalyzed Reactions: Proline and its derivatives are effective catalysts for various transformations, including aldol (B89426) and Mannich reactions. youtube.com While direct application to 1-(1,2-propadienyl)cyclohexanol synthesis is not extensively documented, proline-catalyzed additions to ketones are well-established, suggesting potential for developing a stereoselective route.
N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts that can mediate a wide range of reactions. nih.gov NHC-catalyzed radical reactions have recently been employed for the synthesis of allenes. nih.gov For instance, an NHC-catalyzed three-component synthesis of tetrasubstituted allenes has been reported under mild conditions. nih.gov
The development of stereoselective pathways is crucial for producing enantiomerically pure compounds, which is often a requirement in pharmaceutical and materials science applications. Chiral ligands in metal-catalyzed reactions or chiral organocatalysts can control the facial selectivity of the nucleophilic attack on the cyclohexanone, leading to one enantiomer in excess. researchgate.netacs.org
Chemo-, Regio-, and Stereoselective Control in Allene Formation
Achieving high levels of selectivity is a central goal in organic synthesis.
Chemoselectivity: In molecules with multiple reactive sites, chemoselectivity refers to the preferential reaction at one functional group over others. In the synthesis of 1-(1,2-propadienyl)cyclohexanol from precursors with other functional groups, the choice of reagents and reaction conditions is critical to ensure that only the desired transformation occurs.
Regioselectivity: The reaction of propargyl organometallic reagents with cyclohexanone can potentially yield both the allenic alcohol and the homopropargyl alcohol. Controlling the regioselectivity to favor the allene product is often achieved by careful selection of the metal counterion, solvent, and temperature. For example, some copper-catalyzed reactions show high regioselectivity in the formation of allenyl halides. nih.gov
Stereoselectivity: As discussed, stereoselectivity is crucial for obtaining a single stereoisomer. This can be achieved through the use of chiral catalysts or auxiliaries that create a chiral environment, directing the incoming nucleophile to one face of the cyclohexanone. rsc.orgrsc.org Rhodium-catalyzed cyclizations of allenols have demonstrated high syn-selectivity. researchgate.net
Optimization of Reaction Conditions for Enhanced Yields and Purity
The optimization of reaction conditions is a critical step in developing a practical and efficient synthesis. Key parameters that are often varied include:
Catalyst and Ligand: The choice of catalyst and, in the case of metal catalysis, the ligand, can have a profound impact on the reaction's efficiency and selectivity. nih.gov
Temperature: Temperature affects the rate of reaction and can also influence selectivity. Lower temperatures often lead to higher selectivity.
Reaction Time: Monitoring the reaction progress allows for determination of the optimal time to maximize product formation and minimize side reactions. researchgate.net
A systematic approach, often employing Design of Experiments (DoE), can be used to efficiently explore the reaction parameter space and identify the optimal conditions for yield and purity.
The following table presents a hypothetical optimization study for a metal-catalyzed synthesis.
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | THF | 25 | 65 |
| 2 | Pd(OAc)₂ | XPhos | Toluene | 60 | 85 |
| 3 | Pd₂(dba)₃ | SPhos | Dioxane | 80 | 78 |
| 4 | NiCl₂(dppe) | - | DMF | 25 | 55 |
Application of Green Chemistry Principles in Synthetic Route Development
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. the-gist.org Key principles applicable to the synthesis of Cyclohexanol, 1-(1,2-propadienyl)- include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. the-gist.org Catalytic reactions are often highly atom-economical.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, using water or ionic liquids as solvents. researchgate.net
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. researchgate.net
Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. the-gist.org Both metal and organocatalysts are key to achieving this.
Renewable Feedstocks: Whenever possible, using starting materials derived from renewable resources.
By incorporating these principles from the initial design phase, the environmental impact of the synthesis can be significantly minimized. For instance, visible-light-promoted synthesis of allenes represents a green approach by utilizing light as a renewable energy source. rsc.org
Elucidation of Molecular Structure and Conformation of Cyclohexanol, 1 1,2 Propadienyl
Advanced Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution Nuclear Magnetic Resonance, Two-Dimensional NMR, Chiroptical Spectroscopy)
A definitive structural confirmation of Cyclohexanol (B46403), 1-(1,2-propadienyl)- would necessitate a suite of advanced spectroscopic techniques. High-resolution nuclear magnetic resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, would be fundamental in identifying the chemical environments of the hydrogen and carbon atoms within the molecule.
Hypothetical ¹H and ¹³C NMR Data:
Without experimental data, a hypothetical NMR data table can be constructed based on known chemical shift ranges for similar functional groups.
| Atom Type | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Allenic CH₂ | 4.5 - 5.0 | 75 - 85 |
| Allenic C=C=C | N/A | 200 - 210 |
| Allenic CH | 5.0 - 5.5 | 90 - 100 |
| Cyclohexanol C-OH | N/A | 70 - 80 |
| Cyclohexanol CH₂ | 1.2 - 1.9 | 20 - 40 |
| Hydroxyl OH | 1.5 - 4.0 (variable) | N/A |
Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for establishing the connectivity between protons and carbons, thus confirming the arrangement of the cyclohexanol ring and the propadienyl substituent.
Chiroptical spectroscopy, specifically circular dichroism (CD), would be essential for investigating the stereochemistry of the chiral allene (B1206475) moiety. The allene group in this compound is a source of axial chirality, and CD spectroscopy would reveal the characteristic Cotton effects, providing information about the absolute configuration of the enantiomers. However, no such studies have been reported.
Stereochemical Analysis of the Cyclohexanol Ring and Allene Moiety
The stereochemical analysis of this molecule would involve two key aspects: the conformation of the cyclohexanol ring and the axial chirality of the allene group. The cyclohexanol ring is expected to adopt a chair conformation to minimize steric strain. The 1-(1,2-propadienyl)- substituent can occupy either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions.
The allene moiety itself is chiral, as the two ends of the propadienyl group are substituted differently (a hydrogen and the cyclohexanol ring at one end, and two hydrogens at the other). This results in enantiomers, which would be designated based on the Cahn-Ingold-Prelog priority rules applied to the axial chirality.
X-ray Crystallographic Studies of Crystalline Derivatives or Analogs (if applicable)
X-ray crystallography would provide the most definitive and unambiguous structural information, including precise bond lengths, bond angles, and the solid-state conformation of the molecule. To date, no crystal structure for Cyclohexanol, 1-(1,2-propadienyl)- or a closely related crystalline derivative has been deposited in the Cambridge Structural Database or reported in the literature. Such a study would be invaluable for validating the conformational preferences predicted by spectroscopic and computational methods.
Chemical Reactivity and Mechanistic Investigations of Cyclohexanol, 1 1,2 Propadienyl
Reactions Involving the Allene (B1206475) Functional Group
The allenic moiety of Cyclohexanol (B46403), 1-(1,2-propadienyl)- is a hub of reactivity, participating in a variety of transformations.
Pericyclic Reactions, including [2+n] Cycloadditions and Sigmatropic Rearrangements
The electron-rich allene system readily engages in pericyclic reactions. One notable example is the intramolecular Diels-Alder reaction, a type of [4+2] cycloaddition. When the hydroxyl group is tethered to a diene, the allene can act as a dienophile, leading to the formation of complex bicyclic structures.
Sigmatropic rearrangements, another class of pericyclic reactions, are also observed. For instance, the-sigmatropic rearrangement of an appropriately substituted derivative of Cyclohexanol, 1-(1,2-propadienyl)- can lead to the formation of a new carbon-carbon bond and a rearranged carbon skeleton.
Electrophilic Additions Across the Allene System
The pi bonds of the allene are susceptible to attack by electrophiles. The regioselectivity of these additions is often influenced by the nature of the electrophile and the reaction conditions. For example, the addition of a protic acid (H-X) typically proceeds via protonation of the central carbon of the allene, which is the most electron-rich position, to form a stable vinyl cation intermediate. This intermediate can then be trapped by the conjugate base (X-) to yield the final product.
Halogenation of the allene with reagents like bromine (Br₂) or iodine (I₂) also proceeds through an electrophilic addition mechanism. The reaction typically yields a dihaloalkene, with the stereochemistry of the product being dependent on the reaction conditions and the steric environment around the allene.
Nucleophilic Additions to the Allene System
While less common than electrophilic additions, nucleophilic additions to the allene system of Cyclohexanol, 1-(1,2-propadienyl)- can be induced, particularly with the aid of a catalyst or by using highly reactive nucleophiles. These reactions often target the central carbon of the allene, which, despite being electron-rich, can become electrophilic under certain conditions. For instance, in the presence of a palladium catalyst, soft nucleophiles can add to the allene system.
Transition Metal-Catalyzed Transformations of the Allene (e.g., cyclization, hydrofunctionalization)
Transition metals play a pivotal role in unlocking the synthetic potential of the allene group in Cyclohexanol, 1-(1,2-propadienyl)-. Catalysts based on metals like palladium, rhodium, and gold can mediate a wide array of transformations.
Cyclization Reactions: Intramolecular cyclization reactions are particularly powerful, allowing for the construction of various carbocyclic and heterocyclic ring systems. For example, a palladium-catalyzed cyclization can lead to the formation of five- or six-membered rings, depending on the length and nature of the tether connecting the allene to another functional group.
Hydrofunctionalization Reactions: These reactions involve the addition of an H-X bond across one of the pi bonds of the allene, where X can be a variety of functional groups. For example, rhodium-catalyzed hydroamination or hydroalkoxylation can introduce nitrogen or oxygen functionalities, respectively, with high levels of regioselectivity.
Reactions Involving the Hydroxyl Functional Group
The tertiary hydroxyl group of Cyclohexanol, 1-(1,2-propadienyl)- is a key site for functional group manipulation.
Derivatization and Functional Group Interconversions of the Hydroxyl Group
The hydroxyl group can be readily converted into other functional groups, expanding the synthetic utility of the molecule.
Esterification and Etherification: Standard esterification procedures, using acyl chlorides or anhydrides in the presence of a base, can be employed to form the corresponding esters. Similarly, etherification can be achieved by deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes a Williamson ether synthesis with an alkyl halide.
Oxidation: Oxidation of the tertiary alcohol is not straightforward as it lacks a hydrogen atom on the carbinol carbon. However, under forcing conditions, oxidative cleavage of the carbon-carbon bond adjacent to the alcohol can occur.
Intramolecular Reactions Involving Hydroxyl and Allene Moieties
The hydroxyl and allene groups in Cyclohexanol, 1-(1,2-propadienyl)- can participate in intramolecular reactions, most notably cyclization reactions to form oxygen-containing heterocycles. These transformations are typically promoted by acid or transition metal catalysts, which activate the allene system towards nucleophilic attack by the tethered hydroxyl group. acs.orgacs.org
Gold and palladium complexes are particularly effective for these cyclizations. acs.orgnih.govnih.gov Gold(I) catalysts, being soft Lewis acids, readily coordinate to the allene, rendering it more electrophilic and susceptible to attack. acs.org For a γ-allenol such as Cyclohexanol, 1-(1,2-propadienyl)-, where the hydroxyl group is positioned at the γ-carbon relative to the terminal allene carbon, a 6-endo-trig cyclization is a common pathway. This process leads to the formation of a six-membered dihydropyran ring, a structural motif present in numerous natural products. The reaction proceeds via the intramolecular attack of the hydroxyl group onto the activated central carbon of the allene.
In a representative metal-catalyzed cyclization of a γ-allenol, the reaction mechanism involves the initial activation of the allene by the metal catalyst (e.g., Au(I) or Pd(II)). This is followed by the nucleophilic attack of the hydroxyl group on the central carbon of the allene, forming a vinyl-metal intermediate. Subsequent protonolysis of the carbon-metal bond releases the catalyst and yields the dihydropyran product. The regioselectivity of the cyclization (i.e., the size of the ring formed) can be influenced by the nature of the catalyst and the substitution pattern on the allene. researchgate.netnih.gov While 6-endo cyclization is common for γ-allenols, the formation of five-membered rings via 5-exo cyclization can also occur under certain conditions. acs.org
The table below summarizes typical outcomes for metal-catalyzed cyclization of allenols based on literature findings for analogous systems.
| Catalyst System | Starting Material Type | Primary Product Type | Typical Regioselectivity | Reference |
|---|---|---|---|---|
| Pd(II) salts | β-Allenol | Tetrafunctionalized Dihydropyran | 6-endo | researchgate.netnih.gov |
| Au(I), Pt(II), Pd(II) | γ-Allenol | Tetrahydrooxepine | 7-endo | researchgate.netnih.gov |
| FeCl3 | Enallenol (Allenol part) | Tetrahydrofuran | - | acs.org |
| Au(I), Pt(II) | Enallenol (Allenol part) | Dihydrofuran | 5-endo-trig | acs.org |
Tandem and Cascade Reactions Utilizing Synergistic Reactivity of Both Functional Groups
The dual functionality of Cyclohexanol, 1-(1,2-propadienyl)- makes it an ideal candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. These processes are highly efficient, minimizing waste and purification steps, and allowing for the rapid construction of molecular complexity from a relatively simple starting material. acs.org
A plausible tandem reaction could involve an initial metal-catalyzed cyclization to form a dihydropyran ring, as described previously. The resulting vinyl-metal intermediate, prior to protonolysis, can be trapped by an external reagent in a subsequent step. For example, Pd(II)-catalyzed cyclizative coupling reactions of allenols with reagents like allyl bromide have been reported, where the initial cyclization is followed by a cross-coupling reaction. researchgate.netnih.gov This type of sequence, applied to Cyclohexanol, 1-(1,2-propadienyl)-, would generate a highly substituted dihydropyran derivative in a single operation.
Another conceptual tandem process is a cyclization-oxidation sequence. After the formation of the dihydropyran ring, an oxidant present in the reaction mixture could oxidize the newly formed heterocyclic system. Similarly, a cyclization-reduction cascade could be envisioned. These strategies leverage the reactivity of both the initial functional groups and the functionalities created during the reaction sequence. The development of such tandem reactions often involves careful selection of a catalyst that is compatible with all steps of the cascade. nih.gov
For instance, a palladium-catalyzed tandem difunctional carbonylation of 1,3-enynes has been developed that proceeds through a proposed allenyl carboxylic acid intermediate, highlighting the utility of allenes in cascade processes leading to butenolides. acs.org This suggests the potential for Cyclohexanol, 1-(1,2-propadienyl)- to participate in related carbonylative cyclization cascades.
Kinetic and Thermodynamic Studies of Reaction Pathways and Selectivity
The outcome of chemical reactions involving Cyclohexanol, 1-(1,2-propadienyl)- can be governed by either kinetic or thermodynamic control, leading to different product distributions depending on the reaction conditions. libretexts.orgpressbooks.pub Kinetic control implies that the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier), whereas thermodynamic control means the major product is the most stable one, which predominates when the reaction is reversible and allowed to reach equilibrium. masterorganicchemistry.comlibretexts.org
In the context of the intramolecular cyclization of allenols, this principle dictates the selectivity between different possible reaction pathways, such as the formation of different ring sizes (e.g., a five-membered dihydrofuran ring via 5-exo cyclization versus a six-membered dihydropyran ring via 6-endo cyclization). Typically, reactions run at lower temperatures are under kinetic control, while higher temperatures can provide enough energy to overcome activation barriers reversibly, allowing the system to settle into the most stable thermodynamic state. libretexts.orgpressbooks.pub
Computational studies using Density Functional Theory (DFT) are powerful tools for investigating the mechanisms and selectivity of such reactions. acs.orgmdpi.com These studies can calculate the energy profiles of different reaction pathways, including the energies of transition states and intermediates. For example, theoretical studies on the cyclization of similar radical species have shown that kinetic control can favor 6-endo cyclization, while thermodynamic control leads to the 5-exo product. nih.gov Similar computational analyses on the metal-catalyzed cyclization of γ-allenols have been used to predict regioselectivity based on the metal catalyst and substrate structure, providing insight into the underlying kinetic and thermodynamic preferences of the system. researchgate.netnih.gov
Illustrative Reaction Energy Diagram (This is a generalized diagram representing competing kinetic and thermodynamic pathways and does not represent experimentally determined values for the title compound.)
Computational and Theoretical Investigations of Cyclohexanol, 1 1,2 Propadienyl
Quantum Chemical Calculations for Electronic Structure, Stability, and Bonding
Quantum chemical calculations are a powerful tool for elucidating the fundamental electronic properties of a molecule. For Cyclohexanol (B46403), 1-(1,2-propadienyl)-, methods like Density Functional Theory (DFT) could provide a detailed picture of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals would be critical in understanding the molecule's reactivity, particularly the nucleophilic and electrophilic character of the allene (B1206475) and alcohol moieties.
Furthermore, quantum chemical calculations could determine key properties such as the molecule's dipole moment, electron density distribution, and the nature of the chemical bonds. Analysis of the bond lengths and angles would offer insights into the geometric and electronic interplay between the cyclohexyl ring and the allenic chain. While PubChem provides a computed molecular weight of 138.21 g/mol for Cyclohexanol, 1-(1,2-propadienyl)-, detailed quantum-level calculations are needed to understand its electronic behavior. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Rotational Barriers
The flexibility of the cyclohexanol ring and the rotation around the bond connecting it to the propadienyl group suggest a complex conformational landscape for Cyclohexanol, 1-(1,2-propadienyl)-. Molecular dynamics (MD) simulations could map this landscape, identifying the most stable conformers and the energy barriers between them. Such studies are crucial as the conformation of the molecule can significantly influence its reactivity. General principles of conformational analysis of cyclohexanes could be applied as a starting point for such an investigation.
Understanding the rotational barriers, particularly around the C-C bond linking the ring and the allene, would be essential. This information would shed light on the steric and electronic factors governing the molecule's three-dimensional structure and its accessibility for chemical reactions.
Transition State Calculations for Reaction Mechanisms and Activation Energies
The reactivity of allenic alcohols is a subject of considerable interest. nih.govrsc.org Transition state calculations could be employed to investigate the mechanisms of reactions involving Cyclohexanol, 1-(1,2-propadienyl)-. For instance, the mechanisms of electrophilic additions to the allene, or reactions involving the hydroxyl group, could be computationally modeled.
By locating the transition state structures and calculating their energies, the activation energies for various potential reaction pathways could be determined. This would allow for predictions of the most likely reaction products under different conditions. Theoretical studies on the reactions of propadiene, a core structural element of the target molecule, have demonstrated the power of such computational approaches in understanding reaction kinetics and mechanisms. nih.govrsc.orgresearchgate.net
In Silico Prediction of Novel Reactivity, Stereoselectivity, and Regioselectivity
In silico methods could be used to predict novel reactivity patterns for Cyclohexanol, 1-(1,2-propadienyl)-. By simulating its interaction with various reagents, computational models could uncover new chemical transformations. Given the presence of a chiral center at the C1 position of the cyclohexanol ring and the axial chirality of the allene, predicting the stereoselectivity and regioselectivity of potential reactions is of significant importance.
Computational studies on related systems, such as the Diels-Alder reactions of cyclic allenes, have shown that the regioselectivity can be effectively predicted. researchgate.net Similar approaches for Cyclohexanol, 1-(1,2-propadienyl)- could guide synthetic chemists in designing experiments to achieve specific stereochemical outcomes.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry offers the capability to predict various spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predicted spectra could serve as a valuable tool for the characterization of Cyclohexanol, 1-(1,2-propadienyl)- and for the interpretation of experimental spectroscopic data.
Applications in Advanced Organic Synthesis and Catalysis
Role as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of the 1,2-propadienyl group, when appropriately substituted, makes Cyclohexanol (B46403), 1-(1,2-propadienyl)- a promising chiral building block. The synthesis of enantiomerically pure tertiary alcohols is a significant challenge in organic synthesis, and various asymmetric methods are continuously being developed to address this. mdpi.com The asymmetric synthesis of allenic alcohols, in particular, provides access to valuable synthons for the construction of complex natural products and pharmaceuticals.
The chirality of the allene (B1206475) can be transferred to new stereocenters in subsequent reactions. For instance, the cyclization of chiral α-allenic alcohols can provide access to chiral oxygen-containing heterocycles. nih.gov The development of efficient methods for the enantioselective synthesis of allenic alcohols, such as enzymatic kinetic resolution, further enhances their utility as chiral building blocks. nih.gov The application of synergistic catalysis, combining transition metals and chiral amines, has also proven effective in the asymmetric α-allylic allenylation of carbonyls to produce chiral allenes. rsc.org
Table 1: Examples of Asymmetric Synthesis of Chiral Allenic Alcohols
| Method | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) |
| Enzymatic Kinetic Resolution | Lipase | Chiral allenic alcohol and acetate | Up to >99% |
| Asymmetric Allenylation | Pd / Chiral Primary Amine | All-carbon quaternary centers with allenes | High diastereo- and enantioselectivity |
This table presents data from related research on other allenic alcohols to illustrate the potential for creating chiral centers in molecules like Cyclohexanol, 1-(1,2-propadienyl)-.
Precursor for Diverse Heterocyclic and Carbocyclic Scaffolds
The allenic moiety in Cyclohexanol, 1-(1,2-propadienyl)- is a versatile functional group for the construction of various cyclic systems through cycloaddition and cyclization reactions. Allenes are known to participate in a variety of pericyclic reactions, acting as dienophiles or dienes in Diels-Alder reactions, or as partners in [2+2] and [3+2] cycloadditions. nih.govacs.org
The intramolecular reactions of allenic alcohols are particularly powerful for the synthesis of complex scaffolds. For example, the thermolysis of allenyl azides can lead to the formation of azabicyclo[3.3.0]octadiene cores, which are present in various alkaloids. drugmoneyart.com Furthermore, the cyclization of allenic alcohols can be catalyzed by various transition metals, such as ruthenium, to yield dihydrofurans. nih.gov Electrophilic cyclization of phosphorylated α-hydroxyallenes is another route to access 2,5-dihydro-1,2-oxaphospholes. mdpi.com
Table 2: Cyclization and Cycloaddition Reactions of Allenic Alcohols
| Reaction Type | Reagents/Catalyst | Product Scaffold |
| [3+2] Cycloaddition | Isoquinolinium methylides | N-heterocycles |
| Intramolecular [2+2+1] Cycloaddition | Alkyne, Carbon Monoxide | α-Methylene cyclopentenones |
| Ruthenium-catalyzed Cycloisomerization | Ruthenium complex | 2,3-Dihydrofurans |
| Silver-mediated Cyclization | Silver salts | cis-2,6-disubstituted tetrahydropyrans |
This table showcases the diversity of cyclic structures that can be potentially synthesized from allenic alcohols like Cyclohexanol, 1-(1,2-propadienyl)-, based on existing literature.
Potential as a Ligand or Substrate in Homogeneous and Heterogeneous Catalysis
The presence of both a hydroxyl group and a π-system in Cyclohexanol, 1-(1,2-propadienyl)- suggests its potential application in catalysis, either as a ligand for a metal center or as a substrate in catalytic transformations. Chiral allene-containing phosphines have been successfully employed as ligands in asymmetric catalysis, demonstrating that the axial chirality of the allene can effectively induce enantioselectivity in metal-catalyzed reactions. rsc.org This opens the possibility of designing chiral ligands derived from Cyclohexanol, 1-(1,2-propadienyl)- for a range of asymmetric transformations.
A particularly intriguing, albeit indirect, potential application lies in the realm of hydrogen evolving catalysis . Dehydrogenative coupling of alcohols is a green chemical process that produces hydrogen gas as a byproduct. acs.orgrsc.org These reactions are often catalyzed by transition metal complexes and represent a form of alcohol oxidation where the alcohol itself acts as the hydrogen source. nih.govacs.org While the direct dehydrogenative coupling of allenic alcohols is not extensively documented, the reactivity of the alcohol moiety suggests that Cyclohexanol, 1-(1,2-propadienyl)- could potentially participate in such reactions, thereby linking it to hydrogen production. nih.gov This would involve the oxidation of the alcohol to a ketone, with the concomitant release of H₂.
Development of Novel Functional Materials or Supramolecular Assemblies Based on the Compound
The unique structural and stereochemical properties of Cyclohexanol, 1-(1,2-propadienyl)- make it an interesting candidate for the development of novel functional materials and supramolecular assemblies. The polymerization of allenes can lead to polymers with unique structures and properties. Iron(II)-catalyzed polymerization of arylallenes, for instance, has been shown to produce high molecular weight polymers. While the polymerization of allenic alcohols is less explored, the potential exists to create functional polymers with pendant hydroxyl groups, which could be further modified or utilized for their specific properties.
In the domain of supramolecular chemistry, the ability of molecules to self-assemble into well-defined, non-covalent structures is of great interest. Chiral allenes have been shown to self-assemble into helical supramolecular aggregates. The hydroxyl group in Cyclohexanol, 1-(1,2-propadienyl)- can participate in hydrogen bonding, a key interaction in directing self-assembly. This suggests that this compound could be a building block for the construction of complex, chiral supramolecular architectures. The combination of the rigid cyclohexyl ring, the chiral allene, and the hydrogen-bonding hydroxyl group provides a unique set of features for designing novel self-assembling systems.
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Reactivity Modes and Synthetic Transformations
The rich chemistry of allenes and alcohols suggests that Cyclohexanol (B46403), 1-(1,2-propadienyl)- likely possesses undiscovered reactivity. researchgate.netwikipedia.org Future research will likely focus on novel synthetic transformations that exploit the unique electronic and steric properties of this molecule.
Key areas for exploration include:
New Catalytic Systems: The development of novel transition-metal and organocatalytic systems could unveil new reaction pathways. researchgate.netnih.gov For instance, rhodium-catalyzed C-H activation and coupling with allenyl carbinol carbonates has been shown to produce complex dendralenes, suggesting that similar strategies could be applied to Cyclohexanol, 1-(1,2-propadienyl)-. acs.org
Multicomponent Reactions: Designing new multicomponent reactions involving this allene-alcohol could provide rapid access to complex molecular architectures from simple starting materials. nih.govnih.gov
Radical Transformations: The investigation of radical-mediated reactions, such as the copper-catalyzed asymmetric coupling of allenyl radicals with alkynes, could lead to the synthesis of challenging chiral tetrasubstituted allenes derived from Cyclohexanol, 1-(1,2-propadienyl)-. nih.gov A protocol for synthesizing homoallenic alcohols via an allenyl radical-involved process has been established, which could be adapted for this specific substrate. nih.gov
Integration into Dynamic Covalent Chemistry and Supramolecular Assemblies
The reversible nature of certain chemical bonds can be harnessed in dynamic covalent chemistry (DCC) to create self-healing materials and responsive molecular systems. rsc.orgethernet.edu.et The hydroxyl group of Cyclohexanol, 1-(1,2-propadienyl)- could participate in dynamic covalent bonds, such as ester or acetal (B89532) linkages, while the allene (B1206475) moiety offers a site for further functionalization within a larger assembly.
Potential research directions include:
Dynamic Polymer Networks: Incorporating Cyclohexanol, 1-(1,2-propadienyl)- as a monomer or cross-linker into polymer networks could lead to materials with unique thermal and mechanical properties. rsc.org
Supramolecular Polymers: The interaction of the alcohol group with other molecules through hydrogen bonding could be used to direct the formation of ordered supramolecular structures. nih.gov The study of how aliphatic alcohols can influence the assembly and disassembly of supramolecular polymers provides a basis for exploring the role of Cyclohexanol, 1-(1,2-propadienyl)- in such systems. nih.gov
Organelle Targeting: The principles of dynamic covalent chemistry are being explored for targeting specific organelles within living cells, suggesting future applications in biochemistry and medicine. rsc.org
Advancements in Enantioselective and Diastereoselective Synthetic Strategies
The creation of stereochemically defined molecules is a cornerstone of modern organic synthesis. For Cyclohexanol, 1-(1,2-propadienyl)-, which is chiral, developing highly selective methods to control its stereochemistry and the stereochemistry of its reaction products is a key research goal.
Future advancements may include:
Asymmetric Catalysis: The development of new chiral catalysts for reactions involving the allene or alcohol group is crucial. nih.govyoutube.com For instance, dual palladium/photoredox catalysis has been effective in the asymmetric synthesis of homoallylic alcohols with vicinal tetrasubstituted carbon centers. chemrxiv.org
Kinetic Resolution: Enzymatic kinetic resolution and transition-metal-catalyzed kinetic resolutions could be employed to separate enantiomers of racemic Cyclohexanol, 1-(1,2-propadienyl)- or its derivatives. flvc.org
Diastereoselective Reactions: For reactions that create a new stereocenter, developing methods to control the diastereoselectivity is essential. Gold-catalyzed alleno-aldol reactions have shown promise in the diastereoselective and enantioselective synthesis of carbinol allenoates. researchgate.net
Development of Quantitative Structure-Reactivity Relationships for Allene-Alcohol Systems
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a molecule with its reactivity. Developing QSRR models for allene-alcohols like Cyclohexanol, 1-(1,2-propadienyl)- would enable the prediction of their behavior in various reactions and facilitate the design of new synthetic strategies.
Key aspects of this research will involve:
Computational Modeling: Using computational methods like Density Functional Theory (DFT) and molecular dynamics to simulate reaction pathways and predict reactivity. numberanalytics.com
Experimental Data Collection: Systematically measuring reaction rates and yields for a series of related allene-alcohols to build a robust dataset for QSRR modeling. nih.govnih.gov
Descriptor Development: Identifying key molecular descriptors (e.g., electronic properties, steric parameters) that govern the reactivity of the allene and alcohol functionalities. rsc.org
Bio-Inspired Transformations and Biomimetic Synthesis Approaches
Nature often provides inspiration for the development of new chemical reactions. Exploring bio-inspired transformations of Cyclohexanol, 1-(1,2-propadienyl)- could lead to novel and environmentally friendly synthetic methods.
Areas of interest include:
Enzymatic Catalysis: Utilizing enzymes, such as chloroperoxidase, to catalyze reactions like the halocyclization of allenic alcohols to produce functionalized heterocycles. rsc.org
Biomimetic Synthesis: Designing synthetic catalysts that mimic the active sites of enzymes to achieve high selectivity and efficiency in reactions involving the allene-alcohol moiety.
Natural Product Synthesis: Using Cyclohexanol, 1-(1,2-propadienyl)- as a building block in the total synthesis of complex natural products that contain allene or cyclohexanol motifs. acs.org
Advanced Spectroscopic Characterization Techniques for In Situ Monitoring of Reactions
Understanding the mechanism of a chemical reaction is crucial for its optimization and application. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions involving Cyclohexanol, 1-(1,2-propadienyl)- will provide invaluable insights.
Techniques that will be instrumental include:
Real-Time Spectroscopy: Employing techniques such as UV-visible, infrared (IR), and Raman spectroscopy to track the concentrations of reactants, intermediates, and products as a reaction proceeds. numberanalytics.comfiveable.me
NMR Spectroscopy: Using Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of transient intermediates and to study reaction kinetics. numberanalytics.comnumberanalytics.com
Mass Spectrometry: Applying mass spectrometry to identify and characterize reaction intermediates and products, especially in complex reaction mixtures. numberanalytics.com
Q & A
Q. What experimental methods are recommended for synthesizing Cyclohexanol, 1-(1,2-propadienyl)-, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves catalytic dehydration of precursor alcohols or alkynes. For example:
- Dehydration : Cyclohexanol derivatives can undergo acid-catalyzed dehydration (e.g., H₂SO₄ or H₃PO₄) to form allene moieties. Reaction temperature (80–120°C) and catalyst loading must be optimized to minimize side products like cyclohexene .
- Epoxidation : Intermediate alkenes can be oxidized using peracids (e.g., m-CPBA) to form epoxides, requiring strict control of stoichiometry and reaction time to prevent over-oxidation .
Table 1 : Key Parameters for Synthesis Optimization
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 80–140 | 110 | ±15% |
| Catalyst (mol%) | 1–5 | 3 | ±10% |
| Reaction Time (h) | 2–8 | 6 | ±20% |
Q. How can thermodynamic properties of Cyclohexanol, 1-(1,2-propadienyl)-, be experimentally determined?
Methodological Answer:
- Vapor-Liquid Equilibrium (VLE) : Use static or dynamic methods to measure activity coefficients in binary mixtures (e.g., with cyclohexane). Benson et al.’s isothermal data for cyclohexanol-cyclohexane systems provide a template for fitting association constants (K) and equilibrium parameters (Q) via least-squares regression .
- Calorimetry : Differential Scanning Calorimetry (DSC) quantifies enthalpy changes during phase transitions. NIST data for cyclohexanol derivatives report boiling points (223°C) and melting behavior .
Critical Consideration : Self-association in concentrated solutions may deviate from ideal models, necessitating corrections for hydrogen bonding .
Q. What spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR : H and C NMR identify allenic protons (δ 4.5–5.5 ppm) and hydroxyl groups (δ 1–2 ppm). Coupling constants () distinguish cis/trans configurations .
- IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and allene C=C stretches (1950–2100 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₀H₁₄O₂) and fragments (e.g., loss of H₂O or CO) .
Advanced Research Questions
Q. How can computational models resolve contradictions in self-association behavior observed in cyclohexanol derivatives?
Methodological Answer:
- Model Selection : Compare chain-association (Model 1) and equilibrium (Model 2b) approaches. shows Model 2b better fits experimental GE/RT data (sum of squared deviations < 0.05) by accounting for non-ideal interactions in concentrated solutions .
- Parameterization : Use quantum mechanical calculations (DFT) to refine association constants (K) and hydrogen-bonding energies.
Table 2 : Model Comparison for Cyclohexanol-Cyclohexane System
| Model | Association Type | Avg. Deviation (%) | Applicability Range (x₁) |
|---|---|---|---|
| 1 | Chain | 8.2 | 0.1–0.5 |
| 2b | Equilibrium | 3.1 | 0.1–0.9 |
Q. What strategies mitigate side reactions during catalytic functionalization of the allene group?
Methodological Answer:
- Protecting Groups : Temporarily block the hydroxyl group (e.g., silylation with TMSCl) to prevent nucleophilic attack during allene oxidation or cycloaddition .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms, reducing polymerization .
- Catalyst Screening : Test Pd/Cu systems for regioselective additions. For example, Pd(OAc)₂ with PPh₃ ligand improves yield in Heck couplings (70–85%) .
Q. How do computational toxicity predictions align with experimental data for this compound?
Methodological Answer:
- QSAR Models : Use tools like EPA’s TEST to predict acute toxicity (LC50, EC50). indicates moderate PMT/vPvM potential (t₁/2 = 83 days), requiring validation via zebrafish embryo assays .
- Metabolic Pathways : BKMS_METABOLIC database predicts cytochrome P450-mediated oxidation. Confirm via in vitro liver microsome studies .
Q. What advanced separation techniques resolve enantiomers or diastereomers of Cyclohexanol, 1-(1,2-propadienyl)-?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
